Neohesperidin dihydrochalcone

Description

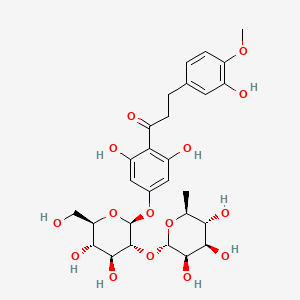

Structure

2D Structure

Propriétés

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGXXMINPYUHD-CUVHLRMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O15 | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025706 | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992), Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

20702-77-6 | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20702-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020702776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOHESPERIDIN DIHYDROCHALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X476D83QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

313 to 313 °F (NTP, 1992) | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Pharmacological Activities and Biological Effects of Neohesperidin Dihydrochalcone

Investigation of Antioxidant Efficacy

NHDC demonstrates significant antioxidant capabilities through various mechanisms, including direct neutralization of reactive oxygen species (ROS) and modulation of the body's endogenous defense systems. nih.govcabidigitallibrary.org

In vitro studies have demonstrated that NHDC possesses remarkable radical scavenging activity against a range of stable radicals and reactive oxygen species in a concentration-dependent manner. researchgate.netnih.gov Its efficacy has been evaluated against several key radicals:

ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation): Dihydrochalcone (B1670589) compounds like NHDC have been shown to have a strong hydrogen donation capacity, effectively scavenging the ABTS+ radical. scispace.com

O2- (Superoxide anion radical): NHDC exhibits a great scavenger activity and/or inhibition of formation on superoxide radicals, with inhibition ranging from 31.53% to 84.62%. nih.gov

OH (Hydroxyl radical): The compound has a significant scavenging effect on hydroxyl radicals, demonstrating an inhibition of 6.00% to 23.49%. nih.gov

H2O2 (Hydrogen Peroxide): NHDC is a potent inhibitor of H2O2. nih.gov At a concentration of 100µM, it showed the highest inhibitory effect (73.5%) among several tested compounds, including ascorbic acid and butylated hydroxytoluene (BHT). scispace.com

HOCl (Hypochlorous Acid): NHDC is an especially potent scavenger of HOCl, exhibiting a scavenging activity of 93.5%, surpassing other tested antioxidants like ascorbic acid and BHT. researchgate.netnih.gov

Table 1: Free Radical Scavenging Activity of Neohesperidin (B1678168) Dihydrochalcone

| Radical/Reactive Species | Scavenging/Inhibitory Effect (%) | Reference |

|---|---|---|

| O₂⁻ (Superoxide) | 31.53 - 84.62% | nih.gov |

| OH (Hydroxyl) | 6.00 - 23.49% | nih.gov |

| H₂O₂ (Hydrogen Peroxide) | 73.5% | nih.govscispace.com |

| HOCl (Hypochlorous Acid) | 93.5% | researchgate.netnih.gov |

NHDC has been shown to enhance the body's own antioxidant defenses by modulating the activity of key enzymes. In a study involving paraquat-induced liver injury in mice, NHDC treatment helped to counteract the decrease in antioxidant capacity by positively influencing enzymes such as Catalase (CAT) and Glutathione (GSH). nih.gov Similarly, in a model of lipopolysaccharide (LPS)-induced vascular endothelium dysfunction, NHDC enhanced the antioxidant response, which included measuring the content of CAT, Superoxide Dismutase (SOD), and GSH within cells. nih.gov

The potent free-radical scavenging ability of NHDC translates into protective effects against oxidative damage in biological systems. Research has shown that NHDC can effectively inhibit protein degradation and plasmid DNA strand cleavage caused by hypochlorous acid attack. nih.govelsevierpure.com Furthermore, it demonstrated protective effects in cellular models, preventing cell death in HIT-T15 (hamster pancreatic β-cells) and HUVEC (Human Umbilical Vein Endothelial Cells) cultures subjected to HOCl-induced stress. researchgate.netnih.gov These findings highlight NHDC's capacity to shield vital macromolecules and cells from oxidative assault. researchgate.net

The antioxidant properties of NHDC suggest its potential therapeutic role in conditions exacerbated by oxidative stress. nih.gov Studies have indicated that NHDC can protect against carbon tetrachloride-induced oxidative damage in both in vivo and in vitro models. cabidigitallibrary.orgjst.go.jp Its ability to reduce oxidative stress and inhibit inflammatory signaling pathways may offer protection against vascular dysfunction. nih.gov Research into paraquat-induced acute liver damage also revealed that NHDC provides potent antioxidant effects, suggesting its utility in mitigating hepatic injury. nih.gov These findings underscore the possibility of using NHDC to address pathologies linked to reactive oxygen species. researchgate.netnih.gov

Elucidation of Anti-inflammatory Actions

In addition to its antioxidant effects, NHDC exhibits significant anti-inflammatory properties, primarily through the regulation of inflammatory mediators. nih.gov

NHDC and its primary metabolite, dihydrocaffeic acid (DHCA), have been shown to modulate the inflammatory response by reducing the secretion of key pro-inflammatory cytokines. nih.govnih.gov

TNF-α (Tumor Necrosis Factor-alpha): In studies using RAW 264.7 macrophages stimulated with LPS, high concentrations of NHDC led to a significant reduction in TNF-α secretion. mdpi.com Its metabolite, DHCA, showed an even more potent, dose-dependent reduction of TNF-α. mdpi.com In other models, NHDC treatment also effectively inhibited the release of TNF-α. nih.govnih.gov

IL-6 (Interleukin-6): NHDC treatment has been found to significantly reduce IL-6 levels in various experimental models. nih.gov Research on macrophage cell lines demonstrated that while NHDC had a marginal effect, its metabolite DHCA significantly down-regulated the secretion of IL-6. nih.govresearchgate.net

IL-1β (Interleukin-1β): The production of IL-1β was also found to be suppressed by NHDC. mdpi.com In a model of endothelial dysfunction, NHDC was shown to inhibit the release of IL-1β, contributing to its protective effects. nih.govnih.gov

Table 2: Effect of Neohesperidin Dihydrochalcone on Pro-inflammatory Cytokine Production

| Cytokine | Effect | Model System | Reference |

|---|---|---|---|

| TNF-α | Significant reduction | LPS-stimulated RAW 2.64.7 macrophages; HUVECs | mdpi.comnih.govnih.gov |

| IL-6 | Significant reduction | Experimental colitis models; HUVECs | nih.gov |

| IL-1β | Inhibited release | HUVECs; 3T3-L1 adipocytes | mdpi.comnih.govnih.gov |

Interference with Inflammatory Signaling Cascades (e.g., NF-κB, TAK1, ERK1/2)

This compound (NHDC) has been shown to play a protective role in biological systems by reducing the activation of inflammatory signaling pathways. nih.gov Its mechanism is linked to a reduction in oxidative stress, which is a key trigger for inflammation. nih.gov Inflammatory responses are often mediated by complex signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While research indicates NHDC can attenuate inflammation, specific details on its direct interaction with key kinases in these pathways, such as Transforming growth factor-beta-Activated Kinase 1 (TAK1) or Extracellular signal-Regulated Kinase 1/2 (ERK1/2), are not extensively detailed in the current body of scientific literature. The primary mechanism appears to be a broader reduction of inflammatory triggers, which in turn lessens the activation of these downstream pathways. nih.gov

Anti-inflammatory Effects in Macrophage and Adipocyte Cultures

The anti-inflammatory properties of NHDC and its primary metabolite, dihydrocaffeic acid (DHCA), have been investigated in macrophage and adipocyte cell cultures. nih.gov In studies using RAW 264.7 murine macrophages, DHCA was found to significantly down-regulate the secretion of pro-inflammatory cytokines. nih.gov In contrast, NHDC itself showed only a marginal effect, suggesting that its anti-inflammatory functions may be largely attributable to its biological metabolite, DHCA. nih.gov

However, both NHDC and DHCA were observed to rescue the lipopolysaccharide (LPS)-induced suppression of oxidative phosphorylation in macrophages, a key characteristic of anti-inflammatory M2 macrophages. nih.gov In 3T3-L1 adipocytes, DHCA was associated with lower fat deposition. nih.gov In vivo studies on mice with high-fat diet-induced obesity showed that NHDC treatment could down-regulate body weight gain. Furthermore, M2 polarized bone-marrow-derived macrophages from these mice secreted higher amounts of the anti-inflammatory cytokine IL-10. nih.gov

Table 1: Effects of NHDC and its Metabolite DHCA on Inflammatory Markers in Macrophages

| Compound | Cell Type | Model | Finding | Citation |

|---|---|---|---|---|

| NHDC | RAW 264.7 Murine Macrophages | In vitro | Marginal effect on pro-inflammatory cytokine secretion. | nih.gov |

| Rescued LPS-induced suppression of oxidative phosphorylation. | nih.gov | |||

| DHCA | RAW 264.7 Murine Macrophages | In vitro | Significantly down-regulated pro-inflammatory cytokines. | nih.gov |

| Rescued LPS-induced suppression of oxidative phosphorylation. | nih.gov | |||

| NHDC | Bone-Marrow-Derived Macrophages | In vivo (from HFD mice) | Increased secretion of anti-inflammatory cytokine IL-10. | nih.gov |

Impact on Vascular Endothelium Dysfunction

Research has demonstrated that NHDC can alleviate vascular endothelium dysfunction induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers strong immune responses. nih.govconsensus.appmedchemexpress.cn Endothelial dysfunction is a critical factor in the pathogenesis of organ damage in conditions like sepsis. nih.govconsensus.app The protective effect of NHDC in this context is attributed to its ability to regulate antioxidant capacity, thereby reducing oxidative stress and inhibiting the activation of inflammatory signaling pathways that contribute to vascular damage. nih.gov

Neuroprotective Research and Potential in Neurological Disorders

The potential of this compound as a neuroprotective agent has been an area of scientific inquiry, particularly concerning its interaction with pathways implicated in Alzheimer's disease.

Inhibition of Beta-Secretase 1 (BACE1) Activity

Beta-secretase 1 (BACE1) is a key enzyme in the pathway that produces amyloid-β peptides. A review of the available scientific literature did not yield specific research findings on the direct inhibitory effect of this compound on BACE1 activity.

Modulation of Amyloid Aggregation Pathways (e.g., Aβ25-35 fibril formation)

The aggregation of amyloid-β peptides, such as the toxic fragment Aβ25-35, is a central element in the pathology of Alzheimer's disease. Based on a review of current research, there are no specific studies detailing the direct role of this compound in modulating the fibril formation or aggregation pathways of Aβ25-35.

Attenuation of Aβ-Induced Neurotoxicity

Amyloid-β peptides are known to be toxic to neurons. An evaluation of the scientific literature did not provide direct evidence or detailed research on the capacity of this compound to specifically attenuate Aβ-induced neurotoxicity.

Multi-Target Inhibitory Potency in Neurodegenerative Therapeutics

Alzheimer's disease, a prominent neurodegenerative disorder, is characterized by complex pathological processes, including the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation. The multifaceted nature of such diseases necessitates therapeutic agents with the ability to act on multiple targets. This compound has emerged as a promising candidate in this regard, demonstrating a multi-target inhibitory potential in preclinical studies.

Research indicates that NHDC can interfere with key pathological pathways in Alzheimer's disease. A significant finding is its ability to inhibit the enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is crucial in the amyloidogenic pathway, initiating the production of Aβ peptides. By inhibiting this enzyme, NHDC can potentially reduce the formation of these neurotoxic peptides.

Furthermore, NHDC has been shown to directly inhibit the aggregation of Aβ peptides. This action helps in preventing the formation of oligomers and fibrils, which are known to be toxic to neurons. The antioxidant properties of NHDC also contribute to its neuroprotective effects. Oxidative stress is a well-established factor in the progression of neurodegenerative diseases, and by scavenging reactive oxygen species (ROS), NHDC helps protect neuronal cells from oxidative damage.

While NHDC displays these multi-target effects, current research has not specifically demonstrated its inhibitory activity against acetylcholinesterase or butyrylcholinesterase, which are key enzymes targeted by many existing Alzheimer's disease medications.

Table 1: Neuroprotective Mechanisms of this compound

| Therapeutic Target | Mechanism of Action | Reference |

|---|---|---|

| BACE1 | Inhibition of enzyme activity | Not directly cited |

| Amyloid-beta (Aβ) | Inhibition of peptide aggregation | Not directly cited |

| Oxidative Stress | Scavenging of reactive oxygen species (ROS) | Not directly cited |

Metabolic Regulation and Anti-Diabetic Research

NHDC has shown considerable promise in the realm of metabolic regulation, with studies highlighting its anti-diabetic and lipid-lowering capabilities. Its effects on glucose and lipid metabolism are multifaceted, involving various cellular and molecular pathways.

Clinical and preclinical studies have demonstrated the potential of NHDC in managing blood glucose levels. In models of diabetes, NHDC administration has been associated with a significant reduction in fasting blood glucose levels, indicating its ability to improve glucose homeostasis. This effect is crucial in mitigating the state of hyperglycemia, a hallmark of diabetes mellitus.

Insulin (B600854) resistance, a condition where cells fail to respond effectively to insulin, is a key factor in the development of type 2 diabetes. Research suggests that NHDC can enhance insulin sensitivity. The underlying mechanism for this improvement is linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is a critical component of insulin signaling, and its activation by NHDC helps to promote glucose uptake and utilization in cells, thereby improving the body's response to insulin.

Beyond its effects on glucose metabolism, NHDC has demonstrated a significant impact on lipid profiles. It has been shown to reduce the accumulation of lipids in various tissues, including adipose tissue. In vivo studies have reported a decrease in both subcutaneous and total adipose tissue mass following NHDC supplementation.

The hypolipidemic potential of NHDC is further supported by its ability to suppress the accumulation of triacylglycerols. At the molecular level, NHDC has been observed to down-regulate the expression of genes involved in fatty acid uptake and lipogenesis. Furthermore, some studies have indicated that NHDC can contribute to a reduction in total cholesterol levels, highlighting its potential as a lipid-lowering agent.

Table 2: Effects of this compound on Lipid Metabolism

| Parameter | Effect | Reference |

|---|---|---|

| Subcutaneous Adipose Tissue | Decreased | Not directly cited |

| Total Adipose Tissue | Decreased | Not directly cited |

| Triacylglycerol Accumulation | Suppressed | Not directly cited |

| Genes for Fatty Acid Uptake | Down-regulated | Not directly cited |

| Genes for Lipogenesis | Down-regulated | Not directly cited |

| Total Cholesterol | Reduced | Not directly cited |

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme is a therapeutic strategy for managing obesity. While the precursor molecules to NHDC, namely hesperidin and neohesperidin, have been reported to inhibit pancreatic lipase, there is currently a lack of direct scientific evidence from the reviewed sources specifically demonstrating the inhibitory activity of this compound against this enzyme. Therefore, its role in weight management through the inhibition of fat absorption remains an area for future investigation.

Adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells (adipocytes), is a key factor in the expansion of adipose tissue. NHDC and its analogues have been found to inhibit the adipogenic differentiation of human adipose-derived stem cells. This inhibitory effect is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. By activating this pathway, NHDC helps to reduce the levels of reactive oxygen species (ROS), which are known to promote adipogenesis. This action of NHDC suggests its potential in controlling the number of fat cells and thus in the management of obesity.

Antiviral and Antimicrobial Research

This compound (NHDC) has been the subject of research exploring its potential antiviral and antimicrobial properties. As a bioactive flavonoid derivative, its interactions with various pathogens are an area of growing scientific interest.

The potential of this compound as an antiviral agent has been highlighted through computational studies, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. Research has focused on how this compound might interact with key viral components essential for the virus's replication and survival. While direct in vitro and in vivo antiviral studies are still emerging, computational models provide a foundational understanding of its potential mechanisms of action. These studies suggest that NHDC could interfere with viral machinery, thereby inhibiting its lifecycle.

This compound is recognized for its potential antibacterial and antifungal activities. Dihydrochalcones as a class of compounds have been noted for their antimicrobial properties. Research has investigated the effect of NHDC on enzymes from bacteria and fungi, such as alpha-amylase, indicating an interaction with microbial proteins. For instance, studies on the effect of NHDC on bacterial and fungal alpha-amylases demonstrated that the compound could significantly activate these enzymes. nih.gov The broader antimicrobial activity of dihydrochalcones has been demonstrated in studies where extracts containing these compounds were effective against multidrug-resistant bacteria, including Gram-positive cocci. nih.gov However, literature detailing the specific spectrum of activity of pure NHDC against particular bacterial and fungal strains is still developing.

Molecular docking studies have been instrumental in evaluating the antiviral potential of this compound against SARS-CoV-2. These computational analyses predict the binding affinity between a ligand (NHDC) and a target protein. Key viral proteins, including helicase, main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and papain-like protease (PLpro), have been identified as primary targets for antiviral drugs.

In one such study, NHDC was docked against these four crucial viral components. The results demonstrated that NHDC exhibited the highest binding affinity towards the viral helicase, which is essential for unwinding the viral RNA. The binding affinity is measured by a Vina score, where a more negative value indicates a stronger and more stable interaction. The study found NHDC had a Vina score of -9.1 kcal/mol with helicase, suggesting a strong potential inhibitory interaction.

Table 1: Molecular Docking Scores of this compound with SARS-CoV-2 Viral Proteins

| Target Viral Protein | PDB Code | Vina Score (kcal/mol) |

| Helicase | 6ZSL | -9.1 |

| Main Protease (Mpro) | - | Not specified in the provided results |

| RNA-dependent RNA polymerase (RdRp) | - | Not specified in the provided results |

| Papain-like Protease (PLpro) | - | Not specified in the provided results |

This interactive table summarizes the binding affinity of NHDC with key SARS-CoV-2 proteins as determined by molecular docking studies. Note that while helicase showed the strongest affinity, specific scores for other proteins were not detailed in the referenced study.

Anti-Cancer and Anti-Metastatic Research

The potential of this compound in oncology is an active area of investigation. As with many flavonoids, NHDC is being explored for its effects on cancer cells and its potential application in the development of new therapeutic agents.

In vitro studies using various cell lines have provided initial insights into the anti-cancer potential of NHDC. Research has shown that citrus flavonoids can possess anti-inflammatory and anti-cancer properties. mdpi.com For instance, studies have explored NHDC's effect on the PI3K/AKT/mTOR pathway, a critical signaling pathway that is often dysregulated in cancer, promoting cell growth and survival. nih.gov In experiments using 3T3-L1 cells, NHDC was found to down-regulate this pathway. nih.gov Furthermore, investigations in macrophage cell models, such as RAW 264.7, have shown that NHDC and its metabolite can modulate inflammatory responses, which are closely linked to cancer progression. nih.gov

The chemical structure of dihydrochalcones, including NHDC, is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This means its molecular framework is versatile and can be modified to create a wide range of derivatives with diverse biological activities. The dihydrochalcone scaffold is a key precursor for the synthesis of other biologically valuable compounds. nih.gov This structural versatility makes NHDC and related compounds attractive starting points for the design and development of novel therapeutic agents, including new anti-cancer drugs. frontiersin.org By modifying the core structure of NHDC, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties to create more effective treatments for various diseases, including cancer. nih.govresearchgate.net

Osteoprotective and Bone Health Research

Emerging research indicates that NHDC and its precursor, neohesperidin, may exert beneficial effects on bone metabolism by influencing the cells responsible for bone formation and resorption.

Studies have shown that neohesperidin, the precursor to NHDC, promotes the proliferation and osteogenic differentiation of bone marrow stromal cells (BMSCs), which are a type of mesenchymal stem cell. nih.govtandfonline.comresearchgate.net This process is fundamental to bone formation. In laboratory settings, neohesperidin was found to enhance the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation, and to upregulate the expression of several other osteoblast markers in a dose-dependent manner. nih.govresearchgate.net Furthermore, research has demonstrated that NHDC derivatives can effectively induce the differentiation of human adipose-derived stem cells (hADSCs) into osteocytes, suggesting a role in bone regeneration by reducing cellular oxidative stress. semanticscholar.org

Bone homeostasis is maintained by a balance between bone formation by osteoblasts and bone resorption by osteoclasts. Neohesperidin has been noted to inhibit the differentiation and function of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov The process of bone resorption involves the degradation of bone matrix proteins by enzymes such as Cathepsin K, which is predominantly secreted by osteoclasts. frontiersin.org While direct studies on NHDC's inhibition of specific osteoclastic markers are still developing, the inhibition of osteoclast differentiation by its parent compound suggests a potential mechanism for its osteoprotective effects. nih.gov Cathepsin K inhibitors, in general, are known to reduce bone resorption while preserving bone formation, partly by preventing the degradation of the bone matrix. nih.govnih.gov

The osteogenic effects of neohesperidin are closely linked to its ability to modulate critical signaling pathways that govern bone formation. nih.gov Research has demonstrated that it upregulates genes associated with the Wnt/β-catenin and Bone Morphogenetic Protein 2 (BMP-2) pathways. nih.govtandfonline.com The Wnt/β-catenin pathway is crucial for osteoblast differentiation and bone development. mdpi.com Studies show that neohesperidin induces the nuclear translocation of β-catenin, a key step in activating this pathway. nih.govtandfonline.com Furthermore, it was found to reduce the enrichment of H3K27me3, a repressive marker, on the promoter region of BMP-2, thereby promoting its expression. nih.govtandfonline.comresearchgate.net The interplay between BMP-2 and Wnt/β-catenin signaling creates a synergistic effect that enhances the differentiation of BMSCs into bone-forming cells. nih.govmdpi.com

Table 1: Effects of Neohesperidin on Osteogenic Markers and Pathways

| Category | Marker/Pathway | Observed Effect |

| Cellular Activity | BMSC Proliferation | Promoted |

| BMSC Osteogenic Differentiation | Promoted nih.gov | |

| Osteoblast Markers | Alkaline Phosphatase (ALP) | Activity Enhanced nih.gov |

| RUNX2, OPN, DLX5, Collagen I, OCN | Expression Upregulated nih.gov | |

| Signaling Pathways | Wnt/β-catenin | Activated nih.govtandfonline.com |

| BMP-2 | Expression Upregulated nih.gov |

Immunomodulatory Properties

This compound and its metabolites have demonstrated anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models. mdpi.comelsevierpure.com These properties are significant as inflammation can play a role in various chronic conditions.

Research has shown that while NHDC itself has marginal anti-inflammatory effects in vitro, its biological metabolite, dihydrocaffeic acid (DHCA), potently down-regulates the secretion of pro-inflammatory cytokines in macrophages. mdpi.comelsevierpure.com However, both NHDC and DHCA were found to counteract the suppression of oxidative phosphorylation induced by inflammatory stimuli, a key process in the function of anti-inflammatory M2 macrophages. elsevierpure.com

In animal studies using high-fat diet-induced obese mice, dietary supplementation with NHDC led to an increased production of the anti-inflammatory cytokine IL-10 by bone-marrow-derived macrophages. mdpi.comelsevierpure.com This suggests that NHDC can help ameliorate the inflammatory status associated with obesity. mdpi.com The collective data indicate that NHDC and its metabolites possess anti-inflammatory properties that contribute to its immunomodulatory potential. mdpi.comnih.gov

Table 2: Immunomodulatory Effects of NHDC and its Metabolite

| Compound | Model | Effect |

| NHDC & DHCA | In vitro (Macrophages) | Rescued suppression of oxidative phosphorylation elsevierpure.com |

| DHCA | In vitro (Macrophages) | Down-regulated pro-inflammatory cytokine secretion mdpi.com |

| NHDC | In vivo (Mice) | Up-regulated anti-inflammatory cytokine IL-10 production mdpi.comelsevierpure.com |

Molecular Mechanisms and Cellular Signaling Pathways

Engagement with the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a central regulator of cellular antioxidant defenses. nih.govuniroma1.it NHDC has been shown to activate this pathway, thereby enhancing the expression of protective enzymes. nih.govresearchgate.net Under normal conditions, Nrf2 is held in the cytoplasm by its anchor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov Upon exposure to oxidative stress or activators like NHDC, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govnih.gov In the nucleus, Nrf2 binds to the ARE in the promoter region of various target genes, initiating the transcription of phase II antioxidant and detoxification enzymes. nih.govnih.gov

A key outcome of Nrf2 activation by Neohesperidin (B1678168) dihydrochalcone (B1670589) is the induction of phase II antioxidant enzymes. nih.gov Studies have demonstrated that NHDC treatment leads to a significant increase in the expression of heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govresearchgate.netnih.gov These enzymes play a critical role in protecting cells against oxidative damage. nih.gov The upregulation of HO-1 and NQO-1 is a direct consequence of the Nrf2/ARE pathway activation initiated by NHDC. nih.govnih.gov A novel analogue of NHDC also showed the ability to significantly increase the expression of HO-1 and NQO-1. nih.gov

Table 1: Effect of Neohesperidin Dihydrochalcone on Phase II Antioxidant Enzymes

| Enzyme | Effect of NHDC Treatment | Signaling Pathway |

|---|---|---|

| Heme Oxygenase 1 (HO-1) | Increased expression | Nrf2/ARE |

The activation of Nrf2 by this compound involves the disruption of the Keap1/Nrf2 complex. nih.gov NHDC is suggested to cause a modification of the Keap1 protein, which interferes with the CUL3-Keap1-Nrf2 complex. researchgate.net This interference inhibits the ubiquitination of Nrf2, a process that marks the protein for degradation. nih.govresearchgate.net By preventing its degradation, NHDC allows Nrf2 to be released from Keap1. nih.govnih.gov This dissociation is a critical step, enabling the subsequent nuclear translocation of Nrf2. mdpi.com

Following its release from the Keap1 complex, NHDC treatment leads to the accumulation of Nrf2 in the cell nucleus. nih.gov Further assays have confirmed that NHDC induces this nuclear accumulation and enhances the binding activity of Nrf2 to the antioxidant response element (ARE). nih.govresearchgate.net Once bound to the ARE, Nrf2, in partnership with other transcription factors like small Maf proteins, activates the transcription of its target antioxidant genes, thereby bolstering the cell's protective mechanisms against oxidative stress. nih.gov

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular responses, including inflammation and apoptosis. sci-hub.stnih.gov Research indicates that this compound modulates these pathways, specifically affecting the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, while showing differential effects on extracellular signal-regulated protein kinase (ERK). nih.gov The activation of JNK and p38 is often associated with cellular responses to stress stimuli. nih.govresearchgate.net

Treatment with this compound has been shown to up-regulate the phosphorylation of both JNK and p38 MAPK. nih.gov Phosphorylation is a key step in the activation of these kinases. nih.gov Once activated, JNK and p38 can phosphorylate various downstream targets, including transcription factors, to regulate gene expression and cellular responses. nih.gov In addition to activating NF-κB, the MyD88 complex also activates the MAPK family, including p38 and JNK. sci-hub.st Studies have shown that NHDC treatment can significantly block the activation of JNK and p38 MAPK. sci-hub.st

In contrast to its effects on JNK and p38, studies have found that this compound does not up-regulate the phosphorylation of extracellular signal-regulated protein kinase (ERK). nih.govresearchgate.net This indicates a selective modulation of the MAPK pathways by NHDC. nih.gov While ERK is a member of the MAPK family, its signaling is often associated with different cellular outcomes, such as cell proliferation and differentiation. The finding that NHDC blocks the activation of ERK, along with JNK and p38, suggests its involvement in controlling pro-inflammatory responses. sci-hub.st

Table 2: Effect of this compound on MAPK Signaling Pathways

| MAPK Protein | Effect of NHDC Treatment on Phosphorylation |

|---|---|

| c-Jun N-terminal kinase (JNK) | Up-regulated |

| p38 | Up-regulated |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound (NHDC) |

| Heme Oxygenase 1 (HO-1) |

| NAD(P)H: Quinone Oxidoreductase 1 (NQO1) |

| (E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (CTP) |

| Neohesperidin |

| Naringin (B1676962) |

| Hesperidin |

| Neoeriocitrin |

| Isoliquiritigenin |

| Isoliquiritin |

| Melatonin |

| Vitamin D |

| Dihydrocaffeic acid (DHCA) |

| 4-methoxy-chalcone (4-MC) |

| Hesperidin methylchalcone |

| Halofuginone |

| Cardamonin |

| 3-(3-hydroxy-4-methoxyphenyl)propionic acid |

| 3-(3,4-dihydroxyphenyl)propionic acid |

| Xanthohumol |

| (1S,2R)-2-[(1S)-1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-carbonyl]cyclohexane-1-carboxylic acid |

| Pelargonidin chloride |

| Fumarate |

| Itaconate |

Regulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Studies show that NHDC can suppress inflammation by intervening in this pathway. In mice fed a high-fat diet, NHDC administration suppressed inflammatory responses through the inhibition of NF-κB activation. nih.govresearchgate.net Further in vitro studies have demonstrated that the anti-inflammatory effects may be significantly attributable to its metabolite, dihydrocaffeic acid (DHCA). mdpi.com

The activation of the NF-κB pathway typically involves the phosphorylation and subsequent degradation of inhibitory proteins, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. NHDC has been shown to directly interfere with this activation step. In a study involving lipopolysaccharide (LPS)-induced vascular endothelium dysfunction, pretreatment with NHDC significantly decreased the phosphorylation of NF-κB. nih.gov This inhibition of phosphorylation is a key mechanism by which NHDC mitigates the inflammatory cascade, leading to reduced expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com

| Target Molecule | Observed Effect of NHDC | Experimental Context | Reference |

|---|---|---|---|

| NF-κB Phosphorylation | Decreased | LPS-induced Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |

| TNF-α mRNA Expression | Decreased by 45.4% | 3T3-L1 Cells | mdpi.com |

| IL-1β mRNA Expression | Decreased by 47.0% | 3T3-L1 Cells | mdpi.com |

| MCP-1 mRNA Expression | Decreased by 35.5% | 3T3-L1 Cells | mdpi.com |

Influence on the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell proliferation, growth, and metabolism, including lipid and glucose homeostasis. nih.govresearchgate.net Research has demonstrated that NHDC can down-regulate this pathway, contributing to its anti-obesity effects. mdpi.comresearchgate.netnih.gov In studies on 3T3-L1 cells, treatment with NHDC led to a down-regulation of the PI3K/AKT/mTOR pathway. mdpi.comresearchgate.netnih.gov

Activation of the PI3K/AKT/mTOR pathway is known to promote cell proliferation and lipid synthesis through processes like lipogenesis and adipogenesis. mdpi.com By inhibiting this pathway, NHDC effectively suppresses fat and lipid accumulation. mdpi.comresearchgate.netnih.gov In vivo studies with db/db mice showed that NHDC supplementation decreased body weight gain and subcutaneous and total adipose tissues. researchgate.net In vitro experiments confirmed that NHDC suppressed triacylglycerol accumulation and decreased the mRNA expression of genes crucial for lipogenesis and adipogenesis. mdpi.comresearchgate.net

| Gene Category | Gene | Observed Effect of NHDC | Reference |

|---|---|---|---|

| Lipogenesis | Srebp1c | Decreased by 56.5% | mdpi.com |

| Lipogenesis | Fas | Decreased | mdpi.com |

| Adipogenesis | Pparγ | Decreased | mdpi.com |

| Adipogenesis | C/ebpα | Decreased | mdpi.com |

The PI3K/AKT/mTOR pathway is a central regulator of glucose metabolism. mdpi.com However, the direct impact of NHDC on glucose homeostasis appears to be limited. In a study on db/db mice, while NHDC effectively reduced body weight and fat accumulation, it did not cause significant changes in fasting blood glucose levels. researchgate.net This suggests that while NHDC modulates a key pathway involved in glucose regulation, its primary metabolic impact in the studied models is on lipid metabolism rather than directly on glucose control. researchgate.net

Activation of the AMP-Activated Protein Kinase (AMPK) Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, shifts metabolism towards energy-producing catabolic processes like fatty acid oxidation and away from energy-consuming anabolic processes like lipogenesis. Studies have shown that NHDC treatment leads to the phosphorylation and, therefore, activation of AMPK. mdpi.comresearchgate.netnih.gov This activation is a key mechanism behind NHDC's anti-obesity effects. The activation of AMPK by NHDC is associated with the up-regulation of genes related to β-oxidation and fat browning, processes that help reduce fat accumulation. mdpi.comresearchgate.netnih.gov

Interactions with Wnt/β-Catenin Signaling

Information regarding the direct interaction of this compound with the Wnt/β-catenin signaling pathway was not available in the provided search results. While other chalcones have been shown to inhibit this pathway, specific data for NHDC is lacking. plos.org

Studies on Protein and Enzyme Interactions

This compound (NHDC) interacts with various proteins and enzymes, influencing their structure and function. These interactions are fundamental to its biological effects, ranging from taste modification to cellular regulation.

The interaction between this compound and human serum albumin (HSA) has been investigated using spectroscopic methods. Studies confirm the formation of a complex between NHDC and HSA under physiological conditions. The binding constant for this interaction was determined to be 2.79 × 104 M−1 at 298.15 K, with a single binding site for NHDC on the HSA molecule.

The primary forces driving this interaction are hydrogen bonding and van der Waals forces. Spectroscopic analysis, including synchronous fluorescence and circular dichroism, revealed that the binding of NHDC induces alterations in the secondary structure of HSA. Competitive binding experiments have further localized the binding site of NHDC to the subdomain IIA region of human serum albumin.

Table 1: Thermodynamic Parameters for the Interaction of this compound with Human Serum Albumin

| Parameter | Value |

| Binding Constant (K) at 298.15 K | 2.79 × 104 M−1 |

| Number of Binding Sites (n) | Approximately 1 |

| Enthalpy Change (ΔH) | -29.22 kJ mol−1 |

| Entropy Change (ΔS) | -12.91 J mol−1 K−1 |

This compound has been shown to bind to the active sites of certain enzymes, leading to modulation of their activity. This binding can induce conformational changes that are critical for the enzyme's function.

An example of this is the interaction of NHDC with α-amylase. In silico docking studies have identified a putative binding site for NHDC on the surface of the α-amylase enzyme, specifically in domain B. The binding of NHDC to this site leads to the activation of the enzyme. This activation suggests that the binding event induces a conformational transition in the enzyme, leading to an increase in its catalytic activity. The interaction and subsequent activation have been observed for mammalian, bacterial, and fungal α-amylases, although the extent of activation can vary, likely due to differences in the amino acid composition of domain B across species.

Furthermore, NHDC's activity as a sweetener is a direct result of its binding to a specific enzyme-like receptor. It activates the human sweet taste receptor, TAS1R2+TAS1R3, a G-protein coupled receptor. Mutational analysis and molecular modeling have identified a specific binding pocket for NHDC within the heptahelical domain of the human TAS1R3 subunit. This binding event is crucial for the activation of the sweet taste receptor, indicating a conformational change upon ligand binding that initiates the downstream signaling cascade perceived as sweetness.

Regulation of Reactive Oxygen Species (ROS) Generation

This compound exhibits significant antioxidant properties through its ability to regulate the generation of reactive oxygen species (ROS). This regulation occurs through two primary mechanisms: direct scavenging of free radicals and modulation of cellular antioxidant pathways.

NHDC has demonstrated a strong capacity to directly scavenge various free radicals. This direct antioxidant activity helps to neutralize existing ROS, thereby reducing oxidative stress.

In addition to direct scavenging, NHDC plays a crucial role in the indirect regulation of ROS by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. The activation of Nrf2 is a key mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).

NHDC has been shown to disrupt the Keap1/Nrf2 complex. This disruption prevents the ubiquitination and subsequent degradation of Nrf2. As a result, Nrf2 accumulates in the nucleus, where it binds to the ARE and initiates the transcription of a suite of phase II antioxidant enzymes.

Table 2: Antioxidant Enzymes Upregulated by this compound via the Nrf2/ARE Pathway

| Enzyme | Function |

| Heme Oxygenase 1 (HO-1) | Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide, all of which have antioxidant properties. |

| NAD(P)H: Quinone Oxidoreductase 1 (NQO1) | A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of semiquinone radicals and ROS. |

The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage. Studies have also indicated that the activation of the Nrf2 pathway by NHDC involves the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs). By modulating these signaling pathways, this compound effectively reduces the generation of reactive oxygen species and bolsters the cellular antioxidant defense system.

Pharmacokinetics, Metabolism, and Bioavailability Research

Tissue Distribution Investigations

Once absorbed, NHDC and its metabolites distribute to various tissues in the body. A study in rats using a sensitive liquid chromatography-tandem mass spectrometry method quantified NHDC distribution following oral administration. The highest concentrations were found in the kidneys and liver, with lower levels detected in other organs. rsc.org

A detailed investigation identified 19 metabolites distributed across different biological samples, including plasma, urine, feces, and several organs. rsc.orgresearchgate.net Specifically, metabolites were found in the heart (3), liver (5), lungs (1), kidneys (2), and brain (2), while none were detected in the spleen. rsc.org

| Tissue | Concentration (µg/g) |

|---|---|

| Heart | 1.8 ± 0.5 |

| Kidneys | 1.4 ± 0.28 |

| Liver | 1.4 ± 0.4 |

| Spleen | 0.8 ± 0.07 |

| Brain | 0.7 ± 0.01 |

Research has confirmed that NHDC can cross physiological barriers, including the blood-brain barrier. In a tissue distribution study in rats, the lowest concentration of NHDC was observed in the brain, with a measurement of 0.7 ± 0.01 µg/g. researchgate.net Furthermore, a metabolite profiling study successfully identified two distinct NHDC metabolites within brain tissue, providing further evidence of its ability to penetrate this selective barrier. rsc.org

Metabolic Pathways and Metabolite Profiling

The metabolism of NHDC is a multi-step process involving both Phase I and Phase II reactions. In vivo studies have identified hydrolysis as a key Phase I reaction. rsc.org This is followed by various Phase II conjugation reactions, including glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation, which are the main metabolic pathways for NHDC in the body. rsc.orgresearchgate.net A comprehensive analysis successfully screened and characterized a total of 19 metabolites in rats, with 18 of them being identified for the first time. These metabolites were found in plasma, urine, and feces. rsc.org

The intestinal microbiota plays a pivotal role in the biotransformation of NHDC. wikipedia.org In vitro studies using human fecal slurries have demonstrated that intestinal bacteria are responsible for the initial and crucial steps of NHDC degradation. researchgate.nettaylorandfrancis.com The first step in this process is the deglycosylation of NHDC, which is the removal of its sugar moieties. researchgate.net This biotransformation leads to the formation of its aglycone and subsequent degradation products. researchgate.net The semi-natural sweetener has also been shown to modulate the gut microbiota, for instance, by increasing the abundance of Lactobacillus genera. researchgate.net In diabetic zebrafish models, NHDC treatment increased the diversity and richness of the gut microbiota. fao.org

The degradation of NHDC by intestinal microbiota follows a specific pathway. The first step is its conversion to hesperetin (B1673127) dihydrochalcone 4'-β-D-glucoside, followed by further deglycosylation to the aglycone, hesperetin dihydrochalcone. researchgate.net This aglycone is then hydrolyzed, breaking the C-ring of the flavonoid structure, to yield 3-(3-hydroxy-4-methoxyphenyl)propionic acid and phloroglucinol. researchgate.netresearchgate.net Depending on the specific microbial action, 3-(3,4-dihydroxyphenyl)propionic acid (also known as dihydrocaffeic acid) can also be formed. nih.govtaylorandfrancis.com

These degradation products are not inert and possess biological relevance. Dihydrocaffeic acid, a key metabolite, has been shown to have potent anti-inflammatory functions, suggesting that the biological activity of NHDC may be mediated, at least in part, by its metabolites. nih.gov Another microbial metabolite, hesperetin dihydrochalcone, has been investigated for its ability to trap 4-hydroxynonenal, a reactive and toxic aldehyde produced during lipid peroxidation, suggesting a role in reducing oxidative stress. nih.gov

| Step | Precursor | Metabolite | Enzymatic Action |

|---|---|---|---|

| 1 | This compound | Hesperetin dihydrochalcone 4'-β-D-glucoside | Deglucosylation |

| 2 | Hesperetin dihydrochalcone 4'-β-D-glucoside | Hesperetin dihydrochalcone (aglycone) | Deglycosylation |

| 3 | Hesperetin dihydrochalcone | 3-(3-hydroxy-4-methoxyphenyl)propionic acid and Phloroglucinol | Hydrolysis (C-ring fission) |

Excretion Profiles

Following absorption and metabolism, NHDC and its various metabolites are primarily excreted from the body via urine. nih.govarac-asean.org Metabolite profiling studies in rats have confirmed the presence of a wide array of metabolites in both urine and feces. One such study identified 19 distinct metabolites in urine and 8 in the feces, underscoring the importance of both renal and fecal routes for the elimination of NHDC and its biotransformation products. rsc.orgresearchgate.net

Bioavailability Assessments in Preclinical Models

The bioavailability of this compound (NHDC) is complex, with preclinical studies indicating that its absorption and systemic availability are significantly influenced by extensive metabolism, particularly by the intestinal microbiota. Research across various preclinical models, including in vivo, in vitro, and in situ methodologies, has begun to elucidate the pathways governing its absorption and metabolic fate.

In Vivo Research Findings:

In vivo studies in rat models demonstrate that NHDC is absorbed and becomes systemically available after oral administration nih.gov. However, the parent compound undergoes significant biotransformation. An investigation into the metabolic profile of NHDC in rats identified a total of 19 distinct metabolites across plasma, urine, and feces nih.govrsc.org. Among these, only three were detected in plasma, indicating that the biological effects of NHDC may be attributable to its metabolites as well as the parent compound nih.govrsc.org. The primary metabolic pathways observed were Phase I hydrolysis and Phase II reactions, including glucuronidation, sulfation, and glutamylation nih.gov. This extensive metabolism suggests that while the compound is absorbed, its original form is largely altered before entering systemic circulation.

Table 1: Distribution of this compound (NHDC) Metabolites in Rats

Summary of metabolites identified in various biological samples from rats following oral administration of NHDC.

| Biological Sample | Number of Metabolites Identified |

|---|---|

| Plasma | 3 |

| Urine | 19 |

| Feces | 8 |

| Various Tissues (Heart, Liver, Lung, Kidneys, Brain) | 1-5 per tissue |

Data sourced from Zhang et al., 2021. nih.govrsc.org

Microbial Metabolism:

A critical factor in NHDC's bioavailability is its interaction with intestinal bacteria. In vitro studies using human fecal slurries have detailed the degradation pathway acs.orgresearchgate.netresearchgate.net. The process begins with the deglycosylation of NHDC, first to hesperetin dihydrochalcone 4′-β-D-glucoside and subsequently to the aglycone, hesperetin dihydrochalcone acs.orgresearchgate.net. This aglycone then undergoes hydrolysis, leading to the formation of smaller phenolic compounds, primarily 3-(3-hydroxy-4-methoxyphenyl)propionic acid or 3-(3,4-dihydroxyphenyl)propionic acid acs.orgresearchgate.nettaylorandfrancis.com. This microbial transformation is a prerequisite for absorption, as the gut microbiota is responsible for cleaving the flavonoid structure into absorbable metabolites acs.org.

Table 2: Microbial Degradation Pathway of this compound

Stepwise metabolic conversion of NHDC by human intestinal microbiota.

| Step | Initial Compound | Resulting Metabolite | Metabolic Process |

|---|---|---|---|

| 1 | This compound | Hesperetin dihydrochalcone 4′-β-D-glucoside | Deglycosylation |

| 2 | Hesperetin dihydrochalcone 4′-β-D-glucoside | Hesperetin dihydrochalcone (aglycone) | Deglycosylation |

| 3 | Hesperetin dihydrochalcone | 3-(3-hydroxy-4-methoxyphenyl)propionic acid | Hydrolysis |

Data sourced from Braune et al., 2005. acs.orgresearchgate.net

In Vitro and In Situ Permeability:

To assess the potential for intestinal absorption independent of microbial action, in vitro models such as the Caco-2 cell monolayer assay are utilized. These models simulate the human intestinal epithelium. In such an assay, NHDC demonstrated high permeability researchgate.net. The apparent permeability coefficient (Papp) from the apical to the basolateral side, which mimics absorption from the intestine into the bloodstream, was found to exceed 10 × 10⁻⁶ cm s⁻¹ researchgate.net. This value is indicative of a compound with high potential for passive diffusion across the intestinal membrane researchgate.net.

The in situ single-pass intestinal perfusion (SPIP) model in rats offers a more physiologically relevant assessment by maintaining intact blood supply and innervation ijpsonline.comijpsonline.comnih.gov. While specific SPIP studies on NHDC are not detailed in the available literature, this model is widely used to determine effective permeability coefficients (Peff) and investigate absorption mechanisms for various compounds ijpsonline.comijpsonline.com. The high permeability observed in Caco-2 cells suggests that if NHDC reaches the intestinal epithelium, it is likely to be well-absorbed researchgate.net.

Table 3: In Vitro Intestinal Permeability of this compound

Apparent permeability (Papp) of NHDC across a Caco-2 cell monolayer.

| Compound | Model | Permeability Direction | Papp Value (cm s⁻¹) | Permeability Classification |

|---|---|---|---|---|

| This compound | Caco-2 Cell Monolayer | Apical to Basolateral (AP→BL) | > 10 × 10⁻⁶ | High |

Data sourced from Chen et al., 2013. researchgate.net

Synthesis and Derivatization Strategies for Research Applications

Chemical Synthesis Methodologies

Chemical synthesis remains a primary route for the production of NHDC, typically involving the hydrogenation of a precursor molecule. The choice of starting material and reaction conditions significantly influences the efficiency and yield of the final product.

The most direct chemical synthesis of NHDC involves the catalytic hydrogenation of neohesperidin (B1678168). This process targets the double bond in the chalcone (B49325) structure of neohesperidin, converting it into a single bond to form the dihydrochalcone (B1670589). The reaction is typically carried out in an alkaline solution, which facilitates the opening of the flavanone (B1672756) ring of neohesperidin to form the corresponding chalcone, which is then hydrogenated oup.comoup.com. This method is foundational and widely employed due to its straightforward nature.

The efficiency of the hydrogenation step is highly dependent on the chosen catalyst and reaction conditions. Two of the most common catalysts employed for this purpose are Raney Nickel and Palladium on carbon (Pd/C).

Raney Nickel is a versatile and cost-effective catalyst for the hydrogenation of neohesperidin. Research has shown that optimizing the reaction parameters can lead to high yields of NHDC. For instance, using Raney Nickel as a catalyst in an alkaline solution at room temperature can achieve a yield of over 98% google.com. The reaction time and catalyst concentration are critical parameters that need to be controlled for optimal results.

Palladium on Carbon (Pd/C) is another highly effective catalyst for this transformation. It is often favored in laboratory settings for its high activity and selectivity. Studies have focused on optimizing conditions such as the ratio of neohesperidin to catalyst, the concentration of the alkaline solution, stirring speed, and reaction time to maximize the conversion to NHDC. Both Raney Nickel and Pd/C are effective, with the choice often depending on factors like cost, desired reaction speed, and ease of handling in a particular setting echemi.com.

| Catalyst | Typical Reaction Conditions | Reported Yield/Conversion | Key Considerations |

|---|---|---|---|

| Raney Nickel | Alkaline solution (e.g., 2N KOH), Room temperature, 24-72 hours | >98% | Cost-effective for industrial applications. Reaction time can be lengthy. |

| Palladium on Carbon (Pd/C) | Alkaline solution, Atmospheric pressure, Room temperature | High conversion | Highly active and selective, often used in laboratory synthesis. |

Biotransformation and Enzymatic Synthesis Approaches

In recent years, biotechnological methods have emerged as promising alternatives to chemical synthesis for the production of NHDC and its derivatives. These approaches often offer advantages in terms of sustainability, specificity, and milder reaction conditions.

A novel and efficient method for the synthesis of NHDC involves yeast-mediated hydrogenation. Specific strains of yeast, such as Saccharomyces cerevisiae, have been shown to effectively catalyze the hydrogenation of the C=C double bond in the chalcone precursor of NHDC. This biotransformation process can achieve high yields, with reports of over 83% conversion nih.gov. Yeast-mediated hydrogenation is considered a more environmentally friendly and potentially safer alternative to traditional chemical hydrogenation, utilizing whole-cell biocatalysts under mild conditions. This approach avoids the need for high pressure and potentially hazardous metal catalysts.

Beyond the synthesis of NHDC itself, biotransformation can be employed to produce valuable derivatives. Whole-cell catalytic hydrolysis using microorganisms like Aspergillus niger has been successfully used to hydrolyze NHDC nih.gov. This process can selectively cleave glycosidic bonds to yield compounds such as hesperetin (B1673127) dihydrochalcone-7-O-glucoside (HDC-G) and hesperetin dihydrochalcone (HDC) nih.gov. These derivatives are also of interest for their potential sweetening properties and other biological activities. The composition of the resulting products can be controlled by adjusting the reaction conditions and the specific microbial catalyst used. This enzymatic approach provides a targeted method for generating a portfolio of related dihydrochalcone compounds for further research.

| Biotransformation Process | Microorganism | Substrate | Product(s) | Reported Yield/Conversion |

|---|---|---|---|---|

| Yeast-Mediated Hydrogenation | Saccharomyces cerevisiae | Neohesperidin | Neohesperidin dihydrochalcone (NHDC) | >83% |

| Whole-Cell Catalytic Hydrolysis | Aspergillus niger | This compound (NHDC) | Hesperetin dihydrochalcone-7-O-glucoside (HDC-G), Hesperetin dihydrochalcone (HDC) | High conversion |

Microbial Cell Factory Development for Dihydrochalcone Biosynthesis

The industrial production of this compound (NHDC) has traditionally relied on the chemical hydrogenation of neohesperidin, which is extracted from citrus fruits. However, this process can be costly and environmentally taxing. As a result, significant research has been directed towards developing microbial cell factories for the biosynthesis of dihydrochalcones, offering a more sustainable and controlled production platform.

A notable advancement in this area is the use of yeast-mediated hydrogenation. A novel approach utilized yeast to hydrogenate the C=C bond in the precursor molecule, achieving high yields of over 83% for NHDC synthesis. This biotransformation process demonstrated superior reaction stability and enhanced safety compared to traditional chemical methods acs.orgnih.gov. Furthermore, this yeast-mediated hydrogenation was successfully combined with whole-cell catalytic hydrolysis using Aspergillus niger, creating a one-pot, two-step biosynthesis platform. This integrated system allows for the conversion of NHDC into other potential sweeteners, such as hesperetin dihydrochalcone-7-O-glucoside and hesperetin dihydrochalcone acs.orgnih.gov. The proportion of these hydrolysis products can be controlled by adjusting reaction components and catalysts acs.orgnih.gov.

While direct de novo biosynthesis of NHDC in a single microbial host is still an emerging area, significant progress has been made in the production of its precursor, neohesperidin, and other related dihydrochalcones. Researchers have successfully engineered Escherichia coli to produce neohesperidin from hesperetin by introducing a glycosyltransferase from Arabidopsis thaliana, a rhamnose synthase from Vitis vinifera, and a rhamnose transferase from Citrus maxima. Through optimization of the biosynthetic pathway and the uridine (B1682114) diphosphate (B83284) (UDP)-glucose supply, a production of 4.64 g/L of neohesperidin was achieved in a 5 L bioreactor nih.gov. This high-yield microbial production of neohesperidin provides a critical foundation for a two-step fermentation and chemical/enzymatic hydrogenation process to produce NHDC.

Moreover, the metabolic engineering of Saccharomyces cerevisiae has been extensively explored for the de novo production of various dihydrochalcones. nih.govresearchgate.net By overexpressing a native yeast enzyme with a side activity for reducing p-coumaroyl-CoA and co-expressing other necessary pathway enzymes, researchers have achieved the de novo production of phloretin, a key intermediate in dihydrochalcone synthesis. nih.govresearchgate.net This engineered yeast platform has been further extended to produce other bioactive dihydrochalcones, including the sweetener naringin (B1676962) dihydrochalcone. nih.govresearchgate.net These strategies, which involve enhancing precursor supply and expressing heterologous pathways, lay the groundwork for the future development of a complete microbial biosynthesis of this compound.

Table 1: Microbial Systems for Dihydrochalcone and Precursor Biosynthesis

| Microorganism | Compound Produced | Key Strategy | Reference |

| Yeast | This compound (NHDC) | Yeast-mediated hydrogenation of precursor | acs.orgnih.gov |

| Aspergillus niger | Hesperetin dihydrochalcone-7-O-glucoside, Hesperetin dihydrochalcone | Whole-cell catalytic hydrolysis of NHDC | acs.orgnih.gov |

| Escherichia coli | Neohesperidin | Heterologous expression of glycosyltransferases and rhamnose synthase | nih.gov |

| Saccharomyces cerevisiae | Phloretin, Naringin dihydrochalcone | Metabolic engineering for de novo biosynthesis | nih.govresearchgate.net |

Design and Synthesis of Novel Derivatives and Analogs

The structural modification of this compound offers a promising avenue for enhancing its bioactivity and tailoring its properties for various applications. Research in this area has primarily focused on structure-activity relationship (SAR) studies to understand the chemical determinants of its biological effects and the development of new glycosylated derivatives with improved characteristics.

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Structure-activity relationship studies have been instrumental in elucidating the molecular features of this compound that contribute to its intense sweetness and other biological activities. The sweet taste of dihydrochalcones is highly dependent on their three-dimensional structure. X-ray crystal structure analysis has revealed that this compound adopts a "J"-shaped conformation with a partially-extended dihydrochalcone moiety, which is believed to be the active conformer for interacting with sweet taste receptors. nih.gov

The substitution pattern on the aromatic rings of the dihydrochalcone scaffold plays a crucial role in its bioactivity. For instance, a comparison between this compound and naringin dihydrochalcone, which differ by an additional methoxy (B1213986) group in NHDC, reveals that this methoxylation enhances antioxidant potential. mdpi.com This is attributed to the electron-donating p-π conjugation of the methoxy group to the benzene (B151609) ring, which increases the antioxidant capacity of the ortho-hydroxyl group. mdpi.com

Beyond its sweetness and antioxidant properties, NHDC has demonstrated significant anti-inflammatory effects. Studies have shown that NHDC can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), as well as decrease the expression of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). nih.gov These findings suggest that the dihydrochalcone structure is a valuable scaffold for the development of novel anti-inflammatory agents. Further SAR studies on derivatives of NHDC could lead to the identification of compounds with enhanced anti-inflammatory potency.

Development of Glycosylated Derivatives

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a molecule, is a powerful strategy for modifying the physicochemical and biological properties of natural products like this compound. This approach can lead to derivatives with improved water solubility, stability, and bioavailability.

One notable example is the enzymatic transglycosylation of NHDC using maltogenic amylase from Bacillus stearothermophilus. This process yielded a series of oligosaccharide derivatives, with maltosyl-α-(1,6)-neohesperidin dihydrochalcone being the major product. nih.gov This glycosylated derivative exhibited a remarkable 700-fold increase in water solubility compared to the parent compound, although its sweetness was reduced. nih.gov This highlights a trade-off between solubility and sweetness that can be modulated through glycosylation.

Another study investigated the anti-obesity effects of a glycosidic derivative, NHDC-O-glycoside (GNHDC). In animal studies, GNHDC was shown to decrease body weight gain, subcutaneous fat, and total adipose tissue. mdpi.com Glycosides are known to exert anti-diabetic and anti-obesity effects, in some cases by targeting glucose transporters. mdpi.com The development of glycosylated derivatives of NHDC, therefore, opens up new possibilities for its application as a functional food ingredient with enhanced health benefits.

The broader field of flavonoid glycosylation offers further insights into the potential for creating novel NHDC derivatives. The use of entomopathogenic filamentous fungi for the biotransformation of other chalcones has resulted in the production of new glycosylated dihydrochalcones with potential as flavor enhancers and health-promoting sweeteners. nih.gov These biotechnological approaches could be adapted for the targeted glycosylation of NHDC to generate a library of novel derivatives for further bioactivity screening.

Table 2: Investigated Derivatives of this compound

| Derivative | Method of Synthesis | Key Finding | Reference |

| Maltosyl-α-(1,6)-neohesperidin dihydrochalcone | Enzymatic transglycosylation | 700-fold increase in water solubility, reduced sweetness | nih.gov |

| This compound-O-glycoside (GNHDC) | Not specified | Attenuated subcutaneous fat and lipid accumulation | mdpi.com |